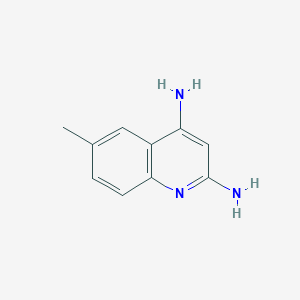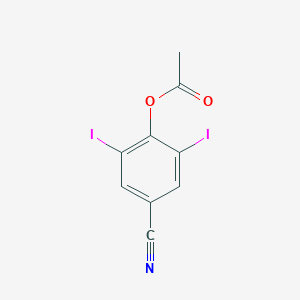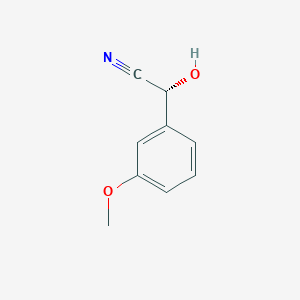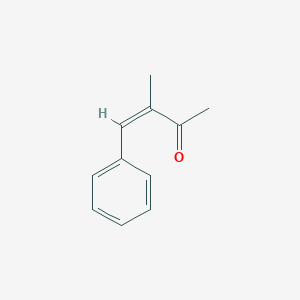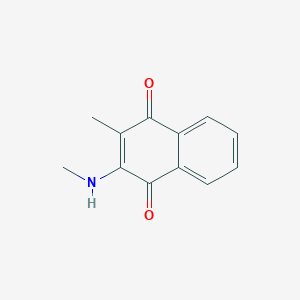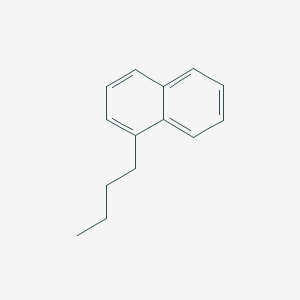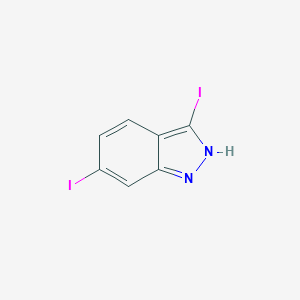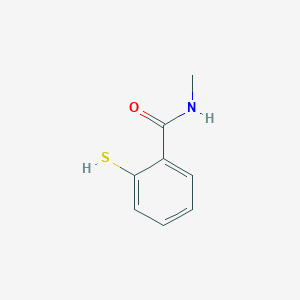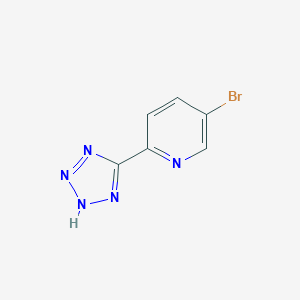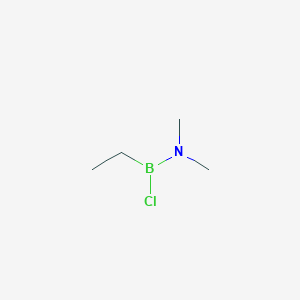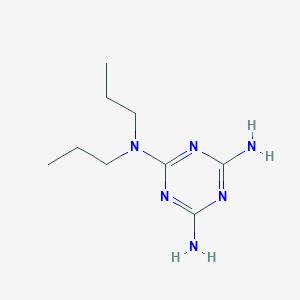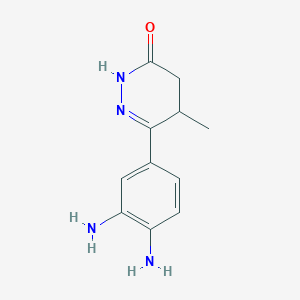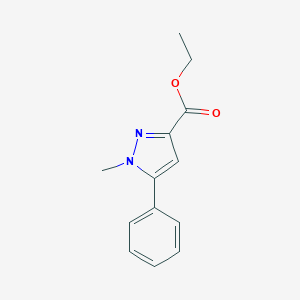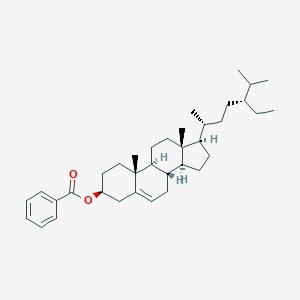
(3beta)-Stigmast-5-en-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-Stigmast-5-en-3-yl benzoate is a natural compound found in various plants and is known for its numerous health benefits. It is a type of phytosterol, which is a plant-based cholesterol that has been shown to have cholesterol-lowering properties.
Mécanisme D'action
The mechanism of action of ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate is not fully understood. However, it is believed to work by inhibiting the absorption of cholesterol in the intestines. It may also work by reducing inflammation and oxidative stress, which can contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to have cholesterol-lowering effects, which can help reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-cancer and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safe and natural compound. However, one limitation is that it may not be readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are numerous future directions for research on ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to investigate its potential use in the treatment of diabetes. Additionally, research can be conducted to determine the optimal dosage and administration of ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate for various health conditions.
Conclusion:
In conclusion, ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate is a natural compound found in various plants that has numerous health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as cholesterol-lowering effects. While there are some limitations to using this compound in lab experiments, there are numerous future directions for research that can further elucidate its potential health benefits.
Applications De Recherche Scientifique
((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have cholesterol-lowering effects, which can help reduce the risk of cardiovascular disease.
Propriétés
Numéro CAS |
1900-52-3 |
|---|---|
Nom du produit |
(3beta)-Stigmast-5-en-3-yl benzoate |
Formule moléculaire |
C36H54O2 |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3/t25-,26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
Clé InChI |
WFQRUMHMFCGSRO-XKKOIZAZSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
Autres numéros CAS |
1900-52-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



